Carcinogenic Efficacy vs. Azoxymethane: Histological Severity in Rat Model
1,2-Dimethylhydrazine dihydrochloride demonstrates a greater efficiency in inducing advanced colorectal neoplasia compared to its primary metabolite and alternative carcinogen, azoxymethane (AOM). In a direct, 30-animal study, the DMH-treated group developed a spectrum of lesions from hyperplasia to severe dysplasia and carcinoma, while the AOM-treated group was limited to moderate dysplasia only .
| Evidence Dimension | Histological Severity of Colorectal Lesions |
|---|---|
| Target Compound Data | Spectrum of lesions: Hyperplasia, mild dysplasia, severe dysplasia, and carcinoma |
| Comparator Or Baseline | Azoxymethane (AOM): Moderate dysplasia only |
| Quantified Difference | DMH produced more severe lesions including carcinoma, whereas AOM did not progress beyond moderate dysplasia |
| Conditions | 30 male Wistar rats, weekly dosing, euthanasia with histopathological analysis of the intestine |
Why This Matters
This confirms that DMH is a more efficient inducer of advanced neoplasia, potentially reducing the required number of animals and the duration of carcinogenesis studies.
